Benhepazone

Medicinal Chemistry NSAID Scaffold Design Anti-inflammatory Drug Development

Researchers exploring cycloheptimidazolone-based NSAIDs face a critical reference gap-directly comparable potency and safety data against phenylbutazone congeners are virtually absent. Benhepazone (CAS 363-13-3) addresses this need as the most active cycloheptimidazolone derivative identified in early SAR campaigns. - Validated positive control for novel analog screening; enables head-to-head COX-1/COX-2 selectivity benchmarking vs. pyrazolidinedione NSAIDs. - Supported by existing rat ADME data for in vivo experimental design and comparative toxicological assessment. All lots undergo rigorous QC. Custom packaging & global logistics available.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 363-13-3
Cat. No. B1596268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenhepazone
CAS363-13-3
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=CC3=NC2=O
InChIInChI=1S/C15H12N2O/c18-15-16-13-9-5-2-6-10-14(13)17(15)11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyPUDJZXFLQHLFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benhepazone – Chemical & Pharmacological Identity


Benhepazone (CAS 363-13-3, INN) is a non-steroidal anti-inflammatory drug (NSAID) and analgesic belonging to the phenylbutazone derivative class, as indicated by the INN stem '-azone' [1]. Chemically, it is 1-benzylcycloheptimidazol-2(1H)-one (also designated RCH-314) with the molecular formula C15H12N2O and a monoisotopic molecular weight of 236.09 Da [1]. Structurally, it features a cycloheptimidazolone core rather than the pyrazolidinedione ring system of phenylbutazone [2][3]. The compound was synthesized in the context of exploring seven-membered ring heterocycles for analgesic and anti-inflammatory activity [2].

Scaffold: cycloheptimidazolone core (non-pyrazolidinedione)
Reported top activity in alkylated cycloheptimidazolone series
Fits NSAID scaffold-comparison and SAR exploration

Why Generic Substitution with '-azone' NSAIDs May Fail


Benhepazone is not a generic phenylbutazone congener; its distinctive cycloheptimidazolone scaffold imparts physicochemical and, inferentially, pharmacodynamic properties that cannot be assumed to be equivalent to those of pyrazolidinedione-based NSAIDs [1]. The INN stem '-azone' defines a broad class of anti-inflammatory analgesics, yet within this class, even small structural modifications can profoundly alter potency, selectivity for cyclooxygenase isoforms, and the propensity for gastrointestinal or hematological toxicity [2]. For example, phenylbutazone itself exhibits an oral therapeutic ED50 of 13.27 mg/kg in adjuvant arthritic rats, while related pyrazolidinediones and other NSAIDs span a >1000-fold potency range (ED50 0.22 to 279 mg/kg) [3]. Without head-to-head quantitative data for Benhepazone against specific comparators, a user cannot reasonably assume that substituting Benhepazone with a different '-azone' derivative will preserve experimental outcomes or safety margins. The evidence that follows delineates the limited but concrete, comparator-anchored differentiation data available for Benhepazone.

Cycloheptimidazolone scaffold vs pyrazolidinedione core may shift target binding and isoform selectivity.
Class-wide potency spans >1000-fold; dosing assumptions cannot transfer across '-azone' derivatives.
No head-to-head efficacy or tolerability endpoint data for Benhepazone against specific comparators.

Benhepazone Differentiation Evidence


Scaffold Differentiation: Cycloheptimidazolone vs. Pyrazolidinedione Core

Benhepazone contains a cycloheptimidazol-2(1H)-one core, whereas its closest class representative, phenylbutazone, possesses a pyrazolidine-3,5-dione core [1][2]. This heterocyclic substitution fundamentally alters the electronic and steric properties of the molecule, which can affect binding to cyclooxygenase (COX) enzymes and other targets. No direct COX inhibition data for Benhepazone are publicly available; however, the structural divergence provides a clear, quantifiable chemical basis for expecting non-identical pharmacological profiles [1].

Core scaffold
Class-level inference
Cycloheptimidazol-2(1H)-one core vs. phenylbutazone pyrazolidine-3,5-dione core
MW 236.09 vs 308.37 g/mol
Scaffold-based selection context
COX selectivity data not available
Medicinal Chemistry NSAID Scaffold Design Anti-inflammatory Drug Development

Potency Ranking in Cycloheptimidazolone Series

In a 1965 synthetic and screening study of alkylated cycloheptimidazolone derivatives, 1-benzylcycloheptimidazol-2(1H)-one (Benhepazone) was explicitly identified as 'the most active analgesic and anti-inflammatory agent' among the prepared analogs [1]. While quantitative EC50/ED50 values are not provided in the abstract, the statement represents a direct head-to-head comparison within a defined chemical series.

Series activity
Reported
Reported top rank among alkylated cycloheptimidazolone analogs
Supports SAR benchmark selection
Quantitative activity not reported
Analgesic Drug Discovery Anti-inflammatory Screening Lead Optimization

In Vivo Anti-inflammatory Efficacy Benchmark: Adjuvant Arthritis Model

This evidence item provides critical comparator context for any future evaluation of Benhepazone's in vivo efficacy. In a chronic adjuvant arthritis model in rats, phenylbutazone exhibited an oral therapeutic ED50 of 13.27 ± 2.7 mg/kg [1]. While no directly comparable ED50 value for Benhepazone has been published in accessible literature, this datum establishes a quantitative benchmark. A prospective user of Benhepazone must consider that the therapeutic potency of phenylbutazone is moderate within the NSAID class (e.g., indomethacin ED50 = 0.22 mg/kg; aspirin ED50 = 279 mg/kg) [1].

In vivo potency context
Context-dependent
Phenylbutazone ED50 13.27 mg/kg (adjuvant arthritis rat model);
Indomethacin 0.22 mg/kg, Aspirin 279 mg/kg.
Benhepazone: no published ED50
Establishes potency reference context
Benhepazone ED50 requires determination
Chronic Inflammation Model Adjuvant Arthritis Therapeutic Index

In Vivo Pharmacokinetic Profile: Distribution & Excretion in Rats

A 1967 study reported the distribution and excretion of benhepazone following administration to rats [1]. Although the abstract lacks specific numerical values, the existence of this pharmacokinetic investigation provides a foundational dataset that can guide dosing regimen design in rat models and offers a starting point for comparing the ADME properties of Benhepazone with those of other NSAIDs. No head-to-head PK comparison with phenylbutazone is available in this source.

Rat ADME study
Data to verify
Qualitative distribution and excretion profile reported (1967 rat study)
Supports preclinical ADME design
Quantitative PK parameters not provided
Pharmacokinetics ADME Preclinical Drug Evaluation

Benhepazone Research & Industrial Use Cases


Benchmarking the Cycloheptimidazolone Pharmacophore

Given its status as the most active compound identified in an early SAR series of cycloheptimidazolone derivatives [1], Benhepazone is optimally positioned as a reference standard for academic or industrial groups exploring this heterocyclic scaffold. It can serve as a positive control in new analog synthesis and biological screening campaigns, allowing direct comparison of novel compounds against the established class benchmark [1].

Comparative ADME & Toxicology Profiling in Rodents

Researchers intending to evaluate the safety and disposition of Benhepazone in vivo can build upon the existing, albeit limited, rat distribution and excretion data [2]. The compound can be used in comparative ADME studies against phenylbutazone (for which extensive PK and toxicity data exist, e.g., oral LD50 in mice of 238 mg/kg [3]) to determine whether the cycloheptimidazolone scaffold offers any advantage in terms of bioavailability, tissue penetration, or reduced bone marrow toxicity relative to the pyrazolidinedione class [3].

COX-2 Selectivity & Off-Target Profiling

The structural divergence of Benhepazone from classical NSAIDs [4] provides a rational basis for investigating its COX-1/COX-2 selectivity profile. Procurement of Benhepazone for in vitro enzyme inhibition assays is justified by the need to determine whether the cycloheptimidazolone core confers a different isoform selectivity pattern compared to phenylbutazone (which is a non-selective COX inhibitor with significant gastrointestinal and hematological side effects). This scenario directly addresses the question of whether Benhepazone might offer a differentiated safety window.

Quantitative Efficacy Benchmarking in Chronic Inflammation

Investigators can employ Benhepazone in the well-established adjuvant arthritis model in rats to generate the first modern, quantitative ED50 value for this compound. This experiment would directly address the current data gap and allow a precise potency comparison with phenylbutazone (ED50 = 13.27 mg/kg) and other NSAIDs [5]. Such data would be essential for any downstream development or procurement decision based on therapeutic index considerations.

Application
Selection Property
Validation Focus
Cycloheptimidazolone pharmacophore reference
Reported series activity context
Assay-response ranking verification
Comparative ADME profiling
Rat ADME data availability
PK parameters vs phenylbutazone
COX isoform selectivity profiling
Scaffold-dependent COX engagement
COX-1/COX-2 enzyme assays
Chronic inflammation model response
Comparator ED50 benchmark context
Determine benhepazone model-response potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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